Predicted Lipophilicity (clogP) Comparison Against Methyl, Propyl, and Butyl Ester Analogs
Ethyl 4-[(4-chlorobutanoyl)amino]benzoate exhibits a predicted partition coefficient (clogP) of 3.14, placing it in an optimal lipophilicity range for oral absorption and passive membrane permeability according to Lipinski's Rule of Five . This value is directly compared to its methyl ester analog (clogP ~2.5), propyl ester analog (clogP ~3.8), and butyl ester analog (clogP ~4.2) . The ethyl ester provides a balanced lipophilicity profile that is often preferred for balancing solubility and permeability in prodrug design, whereas the methyl ester may be too polar and the butyl ester too lipophilic, potentially leading to poor solubility or increased metabolic liability.
| Evidence Dimension | Predicted Lipophilicity (clogP) |
|---|---|
| Target Compound Data | 3.14 (predicted) |
| Comparator Or Baseline | Methyl 4-[(4-chlorobutanoyl)amino]benzoate (~2.5), Propyl 4-[(4-chlorobutanoyl)amino]benzoate (~3.8), Butyl 4-[(4-chlorobutanoyl)amino]benzoate (~4.2) |
| Quantified Difference | ΔclogP = +0.64 vs. methyl, -0.66 vs. propyl, -1.06 vs. butyl |
| Conditions | In silico prediction based on molecular structure (ChemDraw/ACD/Labs algorithm) |
Why This Matters
This informs the selection of an ester prodrug with an optimal balance of solubility and permeability, a key factor in early drug discovery.
